L-Aspartate Isomer Exhibits Superior Antiarrhythmic Efficacy in Multiple Preclinical Models
In direct comparative studies using rat models of arrhythmia induced by strophanthin-K and calcium chloride (CaCl2), intravenous administration of potassium magnesium L-aspartate demonstrated higher efficacy than its D- and DL-stereoisomers [1]. The L-isomer significantly decreased the incidence of arrhythmias, increased the time to onset of the first arrhythmia, and improved survival outcomes compared to the D- and DL-forms [1].
| Evidence Dimension | Antiarrhythmic Efficacy |
|---|---|
| Target Compound Data | Higher activity, decreased incidence of arrhythmias, increased time to onset, increased survival life |
| Comparator Or Baseline | Potassium magnesium D-aspartate and DL-aspartate |
| Quantified Difference | L-isomer exhibited significantly higher activity (p<0.05); specific ED50 and LD50 values provided in the source for aconitine model |
| Conditions | In vivo: Strophanthin-K and CaCl2-induced arrhythmia in rats; Aconitine-induced arrhythmia in rats; intravenous administration. |
Why This Matters
This demonstrates a superior therapeutic profile of the L-enantiomer over the racemic mixture (DL) and the unnatural D-enantiomer, which is the primary basis for selecting the L-form in pharmaceutical development and procurement for cardiac indications.
- [1] Spasov, A. A., Iezhitsa, I. N., Zhuravleva, N. V., Gurova, N. A., Sinolitskiĭ, M. K., & Voronin, S. P. (2007). [Comparative study of the antiarrhythmic activity of L-, D-and DL-stereoisomers of potassium magnesium aspartate]. Eksperimental'naia i Klinicheskaia Farmakologiia, 70(1), 17-21. View Source
